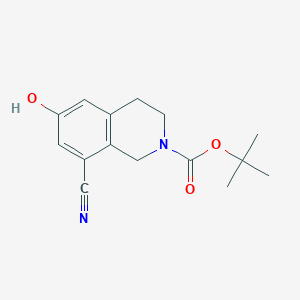

tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

tert-butyl 8-cyano-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-5-4-10-6-12(18)7-11(8-16)13(10)9-17/h6-7,18H,4-5,9H2,1-3H3 |

InChI Key |

SORFFFZZEBLAND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a substituted benzaldehyde, the isoquinoline core can be constructed through a Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.

Introduction of Functional Groups: The cyano and hydroxy groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary amine.

Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound, lacking the tert-butyl ester, cyano, and hydroxy groups.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of its specific functional groups, which confer distinct chemical reactivity and potential applications. The combination of the tert-butyl ester, cyano, and hydroxy groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Biological Activity

Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1579518-94-7) is a compound that belongs to the class of dihydroisoquinolines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C15H18N2O3, with a molecular weight of 274.31 g/mol. The structure features a tert-butyl group, a cyano group, and a hydroxyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 1579518-94-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

Research indicates that compounds in the dihydroisoquinoline class exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that dihydroisoquinolines can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines .

- Antibacterial Properties : The presence of the cyano and hydroxyl groups in the structure may enhance its ability to disrupt bacterial cell wall synthesis or function. Research findings suggest that related compounds exhibit activity against Gram-positive bacteria .

- Anti-inflammatory Effects : Dihydroisoquinolines have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity is crucial in developing therapeutic agents for inflammatory diseases .

Case Studies

- Antitumor Efficacy : A study on a series of dihydroisoquinoline derivatives indicated that those with cyano substitutions showed enhanced antitumor efficacy compared to their non-cyano counterparts. The mechanism was attributed to increased apoptosis in cancer cells .

- Bacterial Inhibition : In vitro tests demonstrated that tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for commonly used antibiotics .

Research Findings

Recent studies have focused on synthesizing and characterizing new derivatives of dihydroisoquinolines to enhance their biological activity. For example, modifications at the hydroxyl position have been shown to increase cytotoxicity against specific cancer types while maintaining low toxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.